molecular formula C8H9ClO4S2 B14753973 Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate

Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate

Cat. No.: B14753973
M. Wt: 268.7 g/mol
InChI Key: YTPMKZFLUXHKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its chlorosulfonyl and ester functional groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate typically involves the chlorosulfonation of 5-methylthiophene-2-carboxylic acid followed by esterification. The chlorosulfonation reaction is carried out using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or sulfonyl chloride under specific conditions.

    Oxidation Reactions: The methyl group on the thiophene ring can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base such as pyridine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfonic Acids: Formed from reduction reactions.

    Carboxylic Acids and Aldehydes: Formed from oxidation reactions.

Scientific Research Applications

Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, depending on the specific derivative formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate is unique due to its thiophene ring structure combined with the chlorosulfonyl and ester functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-3-13-8(10)6-4-7(5(2)14-6)15(9,11)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMKZFLUXHKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.